molecular formula C7H16OS B13435398 3-(Tert-butoxy)propane-1-thiol

3-(Tert-butoxy)propane-1-thiol

Cat. No.: B13435398
M. Wt: 148.27 g/mol
InChI Key: VEWHQDKHOIXHOB-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)propane-1-thiol (CAS: CID 80014310) is a sulfur-containing organic compound characterized by a tert-butoxy group (-O-C(CH₃)₃) attached to a propane backbone terminating in a thiol (-SH) group. Its molecular formula is C₇H₁₆OS (SMILES: CC(C)(C)OCCCS), with a molecular weight of 148.27 g/mol.

Properties

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propane-1-thiol

InChI

InChI=1S/C7H16OS/c1-7(2,3)8-5-4-6-9/h9H,4-6H2,1-3H3

InChI Key

VEWHQDKHOIXHOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxy)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with tert-butyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)propane-1-thiol primarily involves its thiol group. Thiols are known for their ability to undergo redox reactions, forming disulfides and reverting back to thiols. This redox cycling is crucial in various biological processes, including protein folding and cellular defense mechanisms against oxidative stress . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(tert-butoxy)propane-1-thiol, highlighting differences in functional groups, synthesis, and applications:

Compound Molecular Formula Key Substituent Synthesis Method Applications Reference
This compound C₇H₁₆OS tert-butoxy (-O-C(CH₃)₃) Not specified Potential drug intermediates, nanomaterials
3-(Trimethoxysilyl)propane-1-thiol C₆H₁₆O₃SSi trimethoxysilyl (-Si(OCH₃)₃) Michael addition with Q0 Immobilization of biomolecules, nanocomposites
3-(Methoxyamino)propane-1-thiol C₄H₁₁NOS methoxyamino (-NH-OCH₃) Reductive amination of oxime intermediates Multivalent glycoconjugate synthesis
3-(Methylsulfanyl)propane-1-thiol C₄H₁₀S₂ methylsulfanyl (-S-CH₃) Not specified Chemical synthesis, flavorants
Azobenzene-functionalized thiol C₂₃H₂₈N₂O₂S azobenzene-phenoxy Ligand exchange with nanoplatelets Light-responsive nanomaterials

Functional Group Impact

  • Photoresponsiveness : Azobenzene-functionalized thiols exhibit reversible cis-trans isomerism under UV/vis light, enabling applications in dynamic self-assembly systems—a property absent in the tert-butoxy derivative .
  • Surface Modification: The trimethoxysilyl group in 3-(trimethoxysilyl)propane-1-thiol allows covalent bonding to silica-based surfaces, making it ideal for functionalizing nanoparticles or biosensors .

Pharmaceutical Intermediates

  • Tert-butoxy-protected thiols are valuable in drug synthesis for their ability to act as transient protecting groups, as seen in tert-butoxycarbonyl (Boc)-protected amines (e.g., CAS 927679-54-7) .

Nanomaterials

  • Thiols with azobenzene moieties (e.g., 3-(4-((4-(tert-butyl)phenyl)diazenyl)phenoxy)propane-1-thiol) enable light-triggered assembly of semiconductor nanoplatelets, critical for optoelectronic devices .

Surface Functionalization

  • 3-(Trimethoxysilyl)propane-1-thiol is widely used to silanize magnetic nanoparticles (Fe₃O₄), enhancing biocompatibility for drug delivery systems .

Biological Activity

3-(Tert-butoxy)propane-1-thiol, an organosulfur compound with a molecular formula of C₇H₁₆OS, is characterized by the presence of a thiol group (-SH) and a tert-butoxy group (-O-C(CH₃)₃) attached to a propane backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications and biological studies. The biological activity of this compound is primarily linked to its thiol functionality, which plays a crucial role in redox reactions and cellular processes.

The compound’s molecular weight is approximately 148.3 g/mol, and its structure allows for participation in thiol-disulfide exchange reactions, significant in biochemical contexts. The steric hindrance provided by the tert-butoxy group influences its nucleophilicity and reactivity in substitution reactions.

Biological Activity

This compound exhibits several biological activities:

  • Redox Reactions : The thiol group facilitates redox reactions, crucial for cellular signaling and maintaining redox homeostasis.
  • Protein Folding : Thiols are essential in the formation of disulfide bonds, which are vital for the proper folding and stability of proteins.
  • Oxidative Stress : The compound's ability to engage in redox reactions makes it relevant in studies related to oxidative stress and related pathologies.

The mechanism by which this compound exerts its effects involves its interaction with various biological molecules, particularly proteins and enzymes. The thiol group can form covalent bonds with electrophilic centers on proteins, modulating their activity. This interaction is critical for understanding the compound's role in biochemical pathways.

Case Studies

Research has focused on the interactions of this compound with various biological systems:

  • Thiol-Based Redox Reactions : Studies have demonstrated that the compound can effectively participate in thiol-disulfide exchange reactions, influencing cellular signaling pathways related to stress responses.
  • Enzyme Modulation : It has been used as a probe to study enzyme mechanisms, showing potential as a covalent modifier in enzyme inhibition studies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameFunctional GroupUnique Features
3-(tert-butoxy)propane-1-olHydroxylContains a hydroxyl group instead of a thiol.
3-(tert-butoxy)propane-1-amineAmineContains an amine group instead of a thiol.
3-(tert-butoxy)propane-1-esterEsterContains an ester group instead of a thiol.

The presence of both a thiol group and a tert-butoxy group in this compound provides it with specific reactivity patterns not found in similar compounds.

Applications

The versatility of this compound extends across various fields:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex organosulfur compounds.
  • Biological Research : Its unique reactivity makes it valuable for studying biochemical processes involving thiols.
  • Industrial Applications : It can be utilized in producing specialty chemicals with unique properties.

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